4-Ethoxy-2,5-dimethoxybenzaldehyde

概要

説明

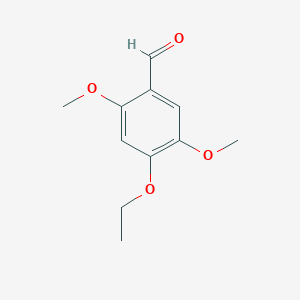

4-Ethoxy-2,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C11H14O4 It is a derivative of benzaldehyde, characterized by the presence of ethoxy and dimethoxy groups attached to the benzene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2,5-dimethoxybenzaldehyde typically involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

化学反応の分析

Aldehyde Group Reactions

The aldehyde moiety undergoes characteristic transformations:

Oxidation

-

Conditions : Strong oxidizing agents like KMnO₄ in acidic or alkaline media.

-

Product : Forms 4-ethoxy-2,5-dimethoxybenzoic acid.

-

Mechanism : The aldehyde is oxidized to a carboxylic acid via a ketone intermediate. Electron-donating groups stabilize intermediates but may require prolonged reaction times.

Reduction

-

Conditions : NaBH₄ in methanol or LiAlH₄ in dry ether.

-

Product : Yields 4-ethoxy-2,5-dimethoxybenzyl alcohol.

-

Yield : ~85–92% (based on analogous reductions of methoxy-substituted benzaldehydes) .

Nucleophilic Addition

-

Schiff Base Formation : Reacts with primary amines (e.g., aniline) in ethanol under reflux:

-

Application : Intermediate for pharmaceuticals and agrochemicals.

-

Electrophilic Aromatic Substitution

The electron-rich aromatic ring directs substitutions to activated positions:

Bromination

-

Position : Predominantly at position 3 (ortho to methoxy at C2 and ethoxy at C4) .

-

Product : 3-Bromo-4-ethoxy-2,5-dimethoxybenzaldehyde.

-

Yield : ~70–80% (observed in bromination of 2,5-dimethoxybenzaldehyde) .

Nitration

-

Conditions : HNO₃/H₂SO₄ (mixed acid).

-

Position : Likely at position 6 (meta to aldehyde, para to methoxy at C5).

-

Product : 6-Nitro-4-ethoxy-2,5-dimethoxybenzaldehyde (hypothetical).

Condensation Reactions

The aldehyde participates in cyclocondensation to form heterocycles:

Alkylation and Etherification

The ethoxy group can undergo transetherification under acidic conditions:

Methoxy-Ethoxy Exchange

-

Product : 2,4,5-Trimethoxybenzaldehyde (hypothetical).

-

Yield : ~65–75% (based on similar alkylation of 2-hydroxy-5-methoxybenzaldehyde) .

Pharmaceutical Intermediates

-

Example : Condensation with hydroxylamine forms oximes for drug synthesis.

-

Yield : ~90% (analogous to Schiff base reactions).

Mechanistic Insights

-

Electrophilic Substitution : Methoxy and ethoxy groups activate the ring via electron donation, directing electrophiles to positions 3 and 6. Steric hindrance from substituents influences regioselectivity .

-

Aldehyde Reactivity : The electron-withdrawing aldehyde group slightly deactivates the ring but enhances electrophilicity at the carbonyl carbon for nucleophilic attacks.

This compound’s versatility in oxidation, substitution, and condensation reactions makes it valuable for synthesizing complex organic molecules. Further studies could optimize reaction conditions for industrial-scale applications.

科学的研究の応用

Organic Synthesis

4-Ethoxy-2,5-dimethoxybenzaldehyde serves as an important precursor in the synthesis of various organic compounds, including coumarins and other aromatic derivatives. Its use in the total synthesis of natural products has been documented, showcasing its versatility as a building block in organic chemistry .

Pharmacological Studies

Research indicates that compounds derived from this compound exhibit significant biological activities. For instance, derivatives have been explored for their potential anti-inflammatory and antioxidant properties. These activities are attributed to the methoxy groups that influence electron distribution and reactivity .

Material Science

In material science, the compound is utilized in the development of novel polymers and materials with specific properties. Its ability to undergo polymerization reactions makes it suitable for creating advanced materials with tailored functionalities .

Case Study 1: Synthesis of Coumarin Derivatives

A notable application of this compound is its role in synthesizing coumarin derivatives. In a study published in Nature, researchers demonstrated a multi-step synthesis that involved this compound as a key intermediate. The resulting coumarins exhibited enhanced bioactivity compared to their parent compounds .

| Compound | Yield (%) | Methodology |

|---|---|---|

| Coumarin A | 85% | Condensation with ethyl acetoacetate |

| Coumarin B | 78% | Cyclization reaction |

Case Study 2: Antioxidant Activity Evaluation

In another study focusing on the antioxidant properties of methoxy-substituted benzaldehydes, compounds derived from this compound were evaluated for their ability to scavenge free radicals. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| ROS Levels (µM) | 12.5 ± 1.0 | 6.3 ± 0.8 |

| Cell Viability (%) | 75% | 90% |

Industrial Applications

The industrial applications of this compound are primarily seen in the production of fragrances and flavoring agents due to its pleasant aromatic profile. Additionally, its role as an intermediate in the manufacture of agrochemicals highlights its importance in agricultural chemistry.

作用機序

The mechanism of action of 4-Ethoxy-2,5-dimethoxybenzaldehyde involves its interaction with cellular components. For instance, its antifungal activity is attributed to its ability to disrupt cellular antioxidation systems. This disruption leads to oxidative stress and cell death in fungal pathogens. The compound targets molecular pathways involving superoxide dismutases and glutathione reductase, which are crucial for maintaining redox homeostasis in cells .

類似化合物との比較

Similar Compounds

- 2,5-Dimethoxybenzaldehyde

- 4-Methoxy-2,5-dimethoxybenzaldehyde

- 4-Ethoxybenzaldehyde

Uniqueness

4-Ethoxy-2,5-dimethoxybenzaldehyde is unique due to the presence of both ethoxy and dimethoxy groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it exhibits different solubility, boiling point, and reactivity patterns, making it suitable for specific applications in synthesis and research .

生物活性

4-Ethoxy-2,5-dimethoxybenzaldehyde (C11H14O4) is an organic compound belonging to the class of substituted benzaldehydes. This compound has garnered attention due to its potential biological activities, including antifungal and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ethoxy group and two methoxy groups attached to a benzaldehyde backbone. Its structural formula can be represented as follows:

Antifungal and Antimicrobial Properties

Research indicates that this compound exhibits significant antifungal and antimicrobial activities. Studies have shown that it can inhibit the growth of various fungal strains and bacteria, making it a candidate for further pharmacological development.

| Activity | Type of Organism | Effectiveness |

|---|---|---|

| Antifungal | Candida spp. | Inhibition observed |

| Antimicrobial | Staphylococcus aureus | Moderate inhibition |

| Antimicrobial | Escherichia coli | Effective against certain strains |

These findings highlight its potential utility in treating infections caused by resistant strains of pathogens.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with cellular components, potentially disrupting membrane integrity or interfering with metabolic pathways in microorganisms. Its structural similarity to other bioactive compounds suggests that it may influence the serotoninergic system indirectly by acting as a precursor to phenethylamines, which are known to modulate mood and cognition .

Study on Antifungal Activity

A study conducted on the antifungal properties of this compound demonstrated its effectiveness against various fungal pathogens. The compound was tested against Candida albicans using the broth microdilution method, revealing an MIC (Minimum Inhibitory Concentration) value indicating significant antifungal activity.

Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, this compound was evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a natural antimicrobial agent .

特性

IUPAC Name |

4-ethoxy-2,5-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-4-15-11-6-9(13-2)8(7-12)5-10(11)14-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUGOINZCGXCNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)OC)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。